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molecular formula C7H7NO3 B048882 3-Aminosalicylic acid CAS No. 570-23-0

3-Aminosalicylic acid

Cat. No. B048882
M. Wt: 153.14 g/mol
InChI Key: IQGMRVWUTCYCST-UHFFFAOYSA-N
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Patent
US06211373B1

Procedure details

The urea was prepared from 2-hydroxy 3-amino benzoic acid (300 mg, 2 mmol) and 2-bromo phenyl isocyanate by general Method B. It was purified by dilution of the DMF solution with methylene chloride and precipitation with hexane (0.287 g, 41%). EI-MS m/z 351 (M+H)+
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
OC1C([NH2:11])=CC=CC=1C(O)=O.[Br:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[N:19]=[C:20]=[O:21]>>[Br:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[NH:19][C:20](=[O:21])[NH2:11]

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
OC1=C(C(=O)O)C=CC=C1N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=CC=C1)N=C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
It was purified by dilution of the DMF solution with methylene chloride and precipitation with hexane (0.287 g, 41%)

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=CC=C1)NC(N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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